10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE
Description
10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE is an organic heteropentacyclic compound It is characterized by the presence of a bromophenyl group, a dioxolo ring, and an acridinone core
Properties
IUPAC Name |
10-(4-bromophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-22(2)9-16-21(17(25)10-22)20(12-3-5-13(23)6-4-12)14-7-18-19(27-11-26-18)8-15(14)24-16/h3-8,20,24H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBFTKDRPSHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxolo ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents like formaldehyde and a suitable catalyst.
Final assembly: The final step involves the coupling of the bromophenyl group with the acridinone core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds to 10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE include:
Actinodaphnine: An organic heteropentacyclic compound with similar structural features and biological activities.
Oxolinic acid: A quinoline compound with antibacterial properties.
[1,3]dioxolo[4,5-f]isoindolone derivatives: Compounds with similar dioxolo ring structures and potential biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
